Molecular Property Differentiation: Computed Lipophilicity (XLogP3) and Hydrogen-Bonding Capacity vs. VU0240551
The target compound exhibits a computed XLogP3 of 2.4, which is 1.2 log units lower than the 3.6 value for VU0240551 (N-(4-methylthiazol-2-yl)-2-((6-phenylpyridazin-3-yl)thio)acetamide) [1]. This reduction in lipophilicity is accompanied by an increase in H-bond acceptor count from 6 to 8, contributed by the dioxole oxygens [2]. In CNS drug design, an XLogP3 of 2.4 falls within the more favorable range (1–3) for oral absorption and reduced promiscuity, whereas 3.6 approaches the threshold above which off-target hit rates increase substantially [3].
| Evidence Dimension | XLogP3 (predicted octanol-water partition coefficient) |
|---|---|
| Target Compound Data | 2.4 |
| Comparator Or Baseline | VU0240551: 3.6 |
| Quantified Difference | Δ = -1.2 log units (lower lipophilicity) |
| Conditions | Computed by XLogP3 method (PubChem release 2021.05.07) [1] |
Why This Matters
Lower logP reduces phospholipidosis risk and broadens the safety margin, making the compound a more suitable starting point for lead optimization requiring balanced ADMET properties.
- [1] PubChem computed XLogP3 values: CID 7206308 (target) XLogP3 = 2.4; CID 7211972 (VU0240551) XLogP3 = 3.6. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/893992-27-3; https://pubchem.ncbi.nlm.nih.gov/compound/7211972 (accessed 2026-04-29). View Source
- [2] PubChem computed H-bond acceptor counts: CID 7206308 = 8; CID 7211972 = 6. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/893992-27-3; https://pubchem.ncbi.nlm.nih.gov/compound/7211972 (accessed 2026-04-29). View Source
- [3] Wager TT, et al. Defining desirable central nervous system drug space through the alignment of molecular properties, ACS Chem. Neurosci. 2010; 1(6): 435–449. DOI: 10.1021/cn100008x. View Source
